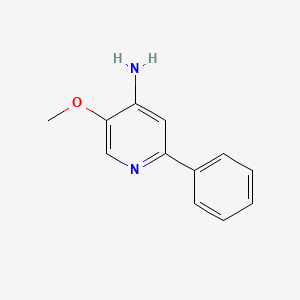

4-Pyridinamine, 5-methoxy-2-phenyl-

Description

BenchChem offers high-quality 4-Pyridinamine, 5-methoxy-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridinamine, 5-methoxy-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

848580-36-9 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

5-methoxy-2-phenylpyridin-4-amine |

InChI |

InChI=1S/C12H12N2O/c1-15-12-8-14-11(7-10(12)13)9-5-3-2-4-6-9/h2-8H,1H3,(H2,13,14) |

InChI Key |

OGWAFOUOJWNZBS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C=C1N)C2=CC=CC=C2 |

Origin of Product |

United States |

Contextualization Within Heterocyclic Amine Chemistry

Heterocyclic amines are a broad and vital class of organic compounds characterized by a ring structure containing at least one nitrogen atom. fiveable.me Their diverse structures and properties make them fundamental building blocks in numerous natural and synthetic products. Pyridine (B92270), a six-membered aromatic heterocycle, is a cornerstone of this field. The introduction of an amino group to the pyridine ring, creating a pyridinamine, significantly influences the molecule's electronic properties and reactivity.

The presence of the nitrogen atom in the pyridine ring generally imparts basic properties to the molecule. However, the position of the amino group and the nature of other substituents can modulate this basicity and introduce new chemical behaviors. In the case of 4-Pyridinamine, 5-methoxy-2-phenyl-, the interplay between the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing phenyl group on the pyridine scaffold creates a complex electronic environment. This intricate balance of electronic effects is a key driver of its academic significance, offering a rich platform for studying structure-property relationships and reaction mechanisms within heterocyclic chemistry.

Research Trajectories of Substituted Pyridinamine Derivatives

Established Synthetic Routes for Pyridinamine Core Structures

The construction of the pyridinamine scaffold can be achieved through various established synthetic routes, primarily involving the modification of a pre-existing pyridine ring or the de novo synthesis of the ring system.

Functionalization and Substitution Reactions on Pyridine Rings

The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. biosynce.comuoanbar.edu.iq This inherent reactivity is a cornerstone for the introduction of the amine functionality.

One of the most classic methods for the direct amination of pyridines is the Chichibabin reaction . scientificupdate.comchemistnotes.com This reaction involves heating a pyridine derivative with sodium amide (NaNH₂) in an inert solvent like xylene or toluene (B28343) to produce the corresponding 2-aminopyridine (B139424). chemistnotes.comyoutube.com The mechanism is generally understood to be a nucleophilic addition-elimination process via a σ-adduct intermediate. scientificupdate.comwikipedia.org If both the 2- and 6-positions are blocked, amination can occur at the 4-position, albeit typically with lower yields. biosynce.comchemistnotes.com

| Feature | Description |

| Reagents | Sodium amide (NaNH₂) or potassium amide (KNH₂) scientificupdate.comchemistnotes.com |

| Solvents | Aprotic solvents like xylene, toluene, or liquid ammonia (B1221849) chemistnotes.comwikipedia.org |

| Mechanism | Nucleophilic addition-elimination via a σ-adduct wikipedia.org |

| Regioselectivity | Primarily at the 2-position, then the 6-position. 4-position if 2 and 6 are blocked biosynce.comchemistnotes.com |

| Driving Force | Aromatization and formation of hydrogen gas wikipedia.org |

Another important strategy involves the nucleophilic aromatic substitution (SNAr) of halopyridines. Halogens at the 2- and 4-positions of the pyridine ring are good leaving groups and can be readily displaced by amines. biosynce.comacs.org This approach offers greater control over the position of the amino group compared to the Chichibabin reaction. The reactivity of halopyridines in SNAr reactions is often enhanced by the presence of electron-withdrawing groups on the ring.

Furthermore, pyridine N-oxides can be utilized as precursors for the synthesis of 2-aminopyridines. nih.gov Activation of the N-oxide with reagents like phosphoryl chloride or triflic anhydride, followed by reaction with an amine, can lead to the desired 2-aminopyridine derivative. nih.gov This method provides an alternative route, especially for substrates that may not be suitable for other amination procedures.

Catalytic Approaches in Pyridinamine Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve efficient and selective bond formations. The synthesis of pyridinamines has greatly benefited from the development of transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org This reaction enables the coupling of aryl halides or triflates with a wide variety of amines, including primary and secondary amines, using a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgnrochemistry.com The catalytic cycle is generally believed to involve oxidative addition of the aryl halide to the Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to afford the arylamine product. wikipedia.orglibretexts.org The development of sterically hindered and electron-rich phosphine ligands has been crucial in expanding the scope and efficiency of this reaction, allowing for the coupling of even challenging substrates under milder conditions. wikipedia.org

| Catalyst Generation | Ligand Type | Key Features |

| First Generation | Basic phosphines (e.g., P(o-tolyl)₃) | Limited to specific substrates libretexts.org |

| Second Generation | Bidentate phosphines (e.g., BINAP, DPPF) | Improved rates and yields, broader scope including primary amines wikipedia.org |

| Third Generation | Sterically hindered, electron-rich phosphines (e.g., XPhos, BrettPhos) | High reactivity, allows for coupling of aryl chlorides and challenging substrates nrochemistry.comorganic-chemistry.org |

Copper-catalyzed amination reactions , often referred to as Ullmann-type couplings, represent another significant catalytic approach. researchgate.netnih.gov These reactions typically employ a copper(I) or copper(II) catalyst, often in the presence of a ligand, to facilitate the coupling of aryl halides with amines. researchgate.netrsc.org While historically requiring harsh reaction conditions, modern advancements have led to the development of milder and more efficient copper-catalyzed amination protocols. rsc.orgresearchgate.netrsc.org For instance, the use of ligands like L-proline or N,N-dimethylglycine can significantly promote the reaction, allowing it to proceed at lower temperatures. rsc.org Copper catalysis is often a more cost-effective alternative to palladium-based systems. rsc.org

Multicomponent Reaction Strategies for Pyridinamine Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. acsgcipr.orgtaylorfrancis.com Several MCRs have been developed for the synthesis of substituted pyridines, which can then be further functionalized to pyridinamines.

The Hantzsch pyridine synthesis is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium (B1175870) salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. acsgcipr.orgnih.gov Variations of this reaction allow for the synthesis of a wide range of substituted pyridines. taylorfrancis.com

More contemporary MCRs, such as the A³ coupling (aldehyde-alkyne-amine) , provide a direct route to propargylamines, which are versatile intermediates that can be cyclized to form various nitrogen-containing heterocycles, including pyridines. mdpi.comphytojournal.com The A³ coupling is typically catalyzed by a metal salt, with copper being a common choice due to its low cost. mdpi.com The reaction involves the C-H activation of a terminal alkyne and its subsequent addition to an in situ-formed imine. phytojournal.com

Precursor Chemistry and Starting Material Considerations in Pyridinamine Synthesis

The selection of appropriate starting materials is critical for the successful synthesis of a target pyridinamine like 4-pyridinamine, 5-methoxy-2-phenyl-. The synthesis would likely involve a substituted pyridine precursor that can be subsequently aminated or a precursor that already contains the amino group and is then further functionalized.

For a substitution-based approach, a key precursor would be a di-substituted halopyridine, such as a 4-halo-5-methoxy-2-phenylpyridine. The synthesis of such a precursor could involve multiple steps, starting from simpler pyridine or acyclic precursors. For example, 2-halopyridines can be prepared from 2-aminopyridines via diazotization followed by treatment with a halide source. orgsyn.org The phenyl and methoxy groups would need to be introduced through appropriate reactions, such as cross-coupling for the phenyl group and nucleophilic substitution for the methoxy group.

Alternatively, one could start with a pyridine derivative that already contains some of the desired substituents. For instance, a methoxypyridine derivative could be halogenated and then subjected to a Suzuki or Negishi coupling to introduce the phenyl group, followed by amination. organic-chemistry.org The order of these steps would need to be carefully planned to ensure compatibility with the various functional groups present on the molecule.

Green Chemistry Principles and Sustainable Synthesis Approaches for Substituted Pyridinamines

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For the synthesis of pyridinamines, this translates to the development of methods that are more environmentally benign, safer, and more resource-efficient.

Key areas of focus in the green synthesis of pyridines and their derivatives include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids. biosynce.com

Catalysis: Employing catalysts, particularly heterogeneous or recyclable catalysts, to improve reaction efficiency, reduce waste, and allow for easier product separation. researchgate.netrsc.org Nanocatalysts are also gaining attention in this area. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, often through the use of MCRs. acsgcipr.org

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation or flow chemistry to reduce reaction times and energy consumption. nih.govacs.org

For example, microwave-assisted organic synthesis has been shown to significantly accelerate the synthesis of pyridine derivatives in MCRs, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govacs.org The development of catalytic systems that can operate in aqueous media is another important step towards more sustainable chemical processes. nih.gov

Mechanistic Investigations of Formation Reactions for 4-Pyridinamine, 5-methoxy-2-phenyl- Analogues

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcome of a synthesis. The formation of pyridinamine analogues involves several key mechanistic steps.

In the Chichibabin reaction , the mechanism is widely accepted to proceed through a σ-adduct (also known as a Meisenheimer adduct). wikipedia.orgmyttex.net The nucleophilic amide anion attacks the electron-deficient C2 position of the pyridine ring, leading to the formation of a tetrahedral intermediate. myttex.netmaxbrainchemistry.com Aromatization is then achieved by the elimination of a hydride ion, which subsequently reacts with an acidic proton source (like ammonia or the product itself) to form hydrogen gas. wikipedia.org

The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle centered on a palladium complex. wikipedia.orgnumberanalytics.com The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. nrochemistry.comlibretexts.org This is followed by the coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org

| Step | Description |

| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) complex. libretexts.org |

| Amine Coordination & Deprotonation | The amine coordinates to the Pd(II) complex and is deprotonated by a base. |

| Reductive Elimination | The C-N bond is formed, yielding the arylamine product and regenerating the Pd(0) catalyst. libretexts.org |

For copper-catalyzed aminations , the exact mechanism can be more complex and is often debated. However, it is generally believed to involve the coordination of the amine and the aryl halide to the copper center, followed by a reductive elimination-like process to form the C-N bond.

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of 4 Pyridinamine, 5 Methoxy 2 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Aliphatic Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 4-Pyridinamine, 5-methoxy-2-phenyl-, ¹H and ¹³C NMR spectra provide critical information on the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the pyridine (B92270) ring, the phenyl ring, the methoxy (B1213986) group, and the amino group. The protons on the pyridine ring will exhibit chemical shifts influenced by the nitrogen atom and the substituents. Based on data for related 2-phenylpyridine (B120327) compounds, the pyridine protons are expected to appear in the downfield region, typically between δ 7.0 and 8.7 ppm. rsc.org The protons of the phenyl group will also resonate in the aromatic region, with their chemical shifts influenced by the substitution pattern. The methoxy group protons will present as a sharp singlet, likely around δ 3.8 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring. The amino group protons will appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing the chemical shifts for all carbon atoms in the molecule. The carbon atoms of the pyridine and phenyl rings will resonate in the aromatic region, typically between δ 110 and 160 ppm. rsc.org The carbon of the methoxy group is expected to appear around δ 55 ppm. rsc.org The specific chemical shifts of the aromatic carbons will be indicative of the electronic effects of the amino, methoxy, and phenyl substituents on the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-Pyridinamine, 5-methoxy-2-phenyl- in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | ~6.7 - 7.0 | ~105 - 110 |

| Pyridine-H6 | ~8.0 - 8.3 | ~145 - 150 |

| Phenyl-H (ortho) | ~7.8 - 8.0 | ~127 - 129 |

| Phenyl-H (meta) | ~7.3 - 7.5 | ~128 - 130 |

| Phenyl-H (para) | ~7.2 - 7.4 | ~129 - 131 |

| Methoxy (-OCH₃) | ~3.8 - 4.0 | ~55 - 57 |

| Amino (-NH₂) | Broad singlet, variable | Not applicable |

| Pyridine-C2 | Not applicable | ~155 - 158 |

| Pyridine-C4 | Not applicable | ~150 - 155 |

| Pyridine-C5 | Not applicable | ~140 - 145 |

| Pyridine-C6 | Not applicable | ~110 - 115 |

| Phenyl-C (ipso) | Not applicable | ~138 - 140 |

| Phenyl-C (ortho) | Not applicable | ~128 - 130 |

| Phenyl-C (meta) | Not applicable | ~129 - 131 |

| Phenyl-C (para) | Not applicable | ~128 - 130 |

Note: The predicted values are based on the analysis of structurally similar compounds and may vary from experimental values.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound's structure and bonding.

The IR spectrum of 4-Pyridinamine, 5-methoxy-2-phenyl- is expected to show characteristic absorption bands for the various functional groups present. The N-H stretching vibrations of the primary amine are anticipated in the region of 3500-3300 cm⁻¹. The C-H stretching vibrations of the aromatic rings will appear around 3100-3000 cm⁻¹, while the C-H stretching of the methoxy group will be observed around 2950-2850 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and phenyl rings are expected in the 1600-1400 cm⁻¹ region. The C-O stretching of the methoxy group should give a strong band around 1250 cm⁻¹.

Raman spectroscopy will provide complementary information, particularly for the non-polar bonds and symmetric vibrations. The symmetric breathing modes of the aromatic rings are often strong in the Raman spectrum.

Table 2: Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for 4-Pyridinamine, 5-methoxy-2-phenyl-

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | ~3450 | Weak |

| N-H Stretch (symmetric) | ~3350 | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Strong |

| Aliphatic C-H Stretch (methoxy) | 2950 - 2850 | Moderate |

| C=C/C=N Ring Stretch | 1620 - 1450 | Strong |

| N-H Bend | 1650 - 1580 | Moderate |

| C-O Stretch (methoxy) | ~1250 (strong) | Weak |

| Ring Breathing | Weak | ~1000 (strong) |

Note: The predicted frequencies are based on typical ranges for the respective functional groups.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of a molecule by examining the transitions between electronic energy levels.

The UV-Vis absorption spectrum of 4-Pyridinamine, 5-methoxy-2-phenyl- is expected to exhibit absorption bands in the ultraviolet region, corresponding to π→π* and n→π* electronic transitions within the aromatic systems. The presence of the amino and methoxy groups, which are electron-donating, and the phenyl group can lead to a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted pyridine. Studies on related 2-aminopyridine (B139424) derivatives show that they can be fluorescent, with emission wavelengths that are often sensitive to the solvent polarity. sciforum.net It is plausible that 4-Pyridinamine, 5-methoxy-2-phenyl- will also exhibit fluorescence, and the position of the emission maximum will provide information about the nature of the excited state. nih.gov

Table 3: Predicted Photophysical Properties of 4-Pyridinamine, 5-methoxy-2-phenyl-

| Parameter | Predicted Value |

| Absorption Maximum (λ_max) | ~280 - 350 nm |

| Molar Absorptivity (ε) | 10,000 - 25,000 M⁻¹cm⁻¹ |

| Emission Maximum (λ_em) | ~380 - 450 nm |

| Stokes Shift (λ_em - λ_max) | ~50 - 100 nm |

Note: These are estimated values based on analogous compounds and can be influenced by the solvent.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the exact molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. nih.gov For 4-Pyridinamine, 5-methoxy-2-phenyl-, with a chemical formula of C₁₂H₁₂N₂O, the calculated monoisotopic mass is 200.09496 Da. HRMS analysis should yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm) of accuracy.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for such a molecule could include the loss of a methyl radical (•CH₃) from the methoxy group, loss of carbon monoxide (CO), or cleavage of the bond between the two aromatic rings.

Table 4: Predicted HRMS Data for 4-Pyridinamine, 5-methoxy-2-phenyl-

| Ion | Predicted m/z | Possible Fragmentation Pathway |

| [M+H]⁺ | 201.1028 | Protonated molecular ion |

| [M-CH₃]⁺ | 185.0715 | Loss of a methyl radical from the methoxy group |

| [M-CO]⁺• | 172.1000 | Loss of carbon monoxide |

| [C₁₁H₁₀N₂]⁺• | 170.0844 | Loss of the methoxy group |

| [C₆H₅]⁺ | 77.0391 | Phenyl cation |

| [C₅H₄N]⁺ | 78.0344 | Pyridyl cation |

Note: The fragmentation pattern can vary depending on the ionization technique used.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture and Conformation

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. sciforum.net This technique can reveal bond lengths, bond angles, and torsional angles, offering a detailed three-dimensional picture of the molecule. For 4-Pyridinamine, 5-methoxy-2-phenyl-, obtaining a suitable single crystal would allow for the unambiguous confirmation of its connectivity and conformation.

The crystal structure would reveal the dihedral angle between the pyridine and phenyl rings, which is a key conformational feature. Intermolecular interactions, such as hydrogen bonding involving the amino group and the pyridine nitrogen, would also be elucidated, providing insight into the crystal packing and solid-state properties.

Table 5: Anticipated Crystallographic Parameters for 4-Pyridinamine, 5-methoxy-2-phenyl-

| Parameter | Anticipated Information |

| Crystal System | Monoclinic or Orthorhombic (common for such molecules) |

| Space Group | Centrosymmetric or non-centrosymmetric |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (e.g., C-N, C-O, C-C) | Typical values for aromatic and single bonds |

| Bond Angles (e.g., C-N-C, C-O-C) | Reflecting sp² and sp³ hybridization |

| Torsion Angle (Pyridine-Phenyl) | Indicating the degree of twist between the rings |

| Hydrogen Bonding | N-H···N or N-H···O interactions |

Note: These parameters can only be determined experimentally from a single crystal X-ray diffraction study.

Computational Chemistry and Theoretical Modeling of 4 Pyridinamine, 5 Methoxy 2 Phenyl

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Studies on related 2-aminopyridine (B139424) and 4-aminopyridine (B3432731) derivatives demonstrate that DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), can accurately predict molecular geometries. For instance, in a study of 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile, DFT was used to optimize the molecular structure and analyze its electronic properties. researchgate.net Similar calculations on aminopyridines have been employed to understand charge distribution, with the nitrogen atoms of the pyridine (B92270) ring and the amino group typically exhibiting the highest negative charge densities. nih.gov

The reactivity of pyridinamine derivatives can be elucidated through analysis of their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and reactivity. nih.gov For a related compound, 2-methoxy-4,6-diphenylnicotinonitrile, DFT analysis revealed the distribution of these orbitals and helped to identify potential sites for electrophilic and nucleophilic attack. nih.gov It is anticipated that the phenyl and pyridine rings in 4-Pyridinamine, 5-methoxy-2-phenyl- would be the primary locations of the HOMO and LUMO, respectively, influencing its interaction with other molecules.

Furthermore, DFT calculations can predict vibrational frequencies (IR and Raman spectra), which can be compared with experimental data to validate the computed structure. nih.gov The table below summarizes typical electronic properties of related pyridine derivatives as determined by DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 2-Amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile | -5.8 | -1.9 | 3.9 | researchgate.net |

| 2-[N-(carboxymethyl)anilino] acetic acid | -6.2 | -1.5 | 4.7 | nih.gov |

| N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide | -5.9 | -0.5 | 5.4 | nih.gov |

Table 1: Representative Electronic Properties of Pyridine Derivatives from DFT Studies. This table is illustrative and features data from compounds structurally related to 4-Pyridinamine, 5-methoxy-2-phenyl-.

Molecular Dynamics (MD) Simulations of Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to explore the conformational flexibility and dynamic behavior of molecules over time. Such studies are crucial for understanding how a molecule like 4-Pyridinamine, 5-methoxy-2-phenyl- might adapt its shape to bind to a biological target.

MD simulations on various pyridine and pyrimidine (B1678525) derivatives have been used to assess the stability of ligand-protein complexes. nih.govnih.gov For example, a study on dexibuprofen amide derivatives utilized MD simulations to evaluate the stability of the compounds when bound to the breast cancer susceptibility protein BRCA1. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time is a key metric, with lower, stable RMSD values indicating a stable binding complex.

In the context of 4-Pyridinamine, 5-methoxy-2-phenyl-, MD simulations could reveal the rotational freedom of the phenyl group relative to the pyridine core and the conformational preferences of the methoxy (B1213986) group. These dynamics are critical for determining the molecule's ability to fit into a receptor's binding pocket. A study on 2-methoxy-4,6-diphenylnicotinonitrile employed MD simulations to understand its influence on protein stability and flexibility. nih.gov

The table below presents typical parameters analyzed in MD simulations of related compounds.

| Simulation Parameter | Typical Value/Observation | Significance | Reference |

| Simulation Time | 10 - 150 ps | Duration of the simulation to observe molecular motions. | nih.govebi.ac.uk |

| RMSD of Ligand | < 3 Å | Indicates the stability of the ligand's position in the binding site. | nih.gov |

| RMSD of Protein | < 2.5 Å | Shows the overall stability of the protein structure during the simulation. | nih.gov |

| Potential Energy | Stable over time | Suggests the system has reached equilibrium. | ebi.ac.uk |

Table 2: Common Parameters in Molecular Dynamics Simulations of Ligand-Protein Complexes. This table is illustrative and based on studies of compounds analogous to 4-Pyridinamine, 5-methoxy-2-phenyl-.

Molecular Docking Investigations of Ligand-Receptor Interactions (In Vitro/Theoretical Contexts)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While no specific docking studies for 4-Pyridinamine, 5-methoxy-2-phenyl- are reported, numerous studies on related pyridinamine and aminopyrimidine derivatives highlight the utility of this approach. For instance, docking studies on 4-substituted N-phenylpyrimidin-2-amine derivatives as inhibitors of cyclin-dependent kinases (CDK2/4/6) have elucidated key binding interactions. nih.gov These studies often reveal the importance of hydrogen bonds between the amino group of the ligand and amino acid residues in the kinase hinge region, as well as hydrophobic interactions involving the phenyl ring.

In a study of pyrimidine derivatives as potential EGFR inhibitors, molecular docking was used to predict the binding modes of the compounds in the active site of both wild-type and mutant forms of the enzyme. nih.gov Similarly, docking of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives into glutamate (B1630785) receptors helped to rationalize their potential as antiparkinsonian agents. semanticscholar.org

For 4-Pyridinamine, 5-methoxy-2-phenyl-, it can be hypothesized that the 4-amino group and the pyridine nitrogen are key hydrogen bond donors and acceptors, while the 2-phenyl and 5-methoxy groups contribute to hydrophobic and steric interactions within a receptor binding pocket.

| Target Protein | Ligand Type | Key Interactions | Reference |

| Cyclin-Dependent Kinase 2 (CDK2) | Pyrimidine derivative | Hydrogen bonds with hinge region residues (e.g., LYS33, THR14), pi-alkyl interactions. | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Pyrimidine/Pyridine derivative | Hydrogen bonds, hydrophobic interactions. | nih.gov |

| Glutamate Receptors | Pyridazine derivative | Hydrogen bonds, hydrophobic interactions. | semanticscholar.org |

| Dihydropteroate Synthase (DHPS) | Pyrimido[4,5-c]pyridazine | Hydrogen bonds with conserved residues (e.g., Asp184, Asn120). | nih.govnih.gov |

Table 3: Examples of Molecular Docking Studies on Pyridine and Pyrimidine Derivatives. This table illustrates the types of interactions identified in docking studies of compounds structurally related to 4-Pyridinamine, 5-methoxy-2-phenyl-.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches (In Vitro/Theoretical Contexts)

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target.

While a specific pharmacophore model for 4-Pyridinamine, 5-methoxy-2-phenyl- has not been developed, studies on related aminopyridine and aminopyridazine derivatives provide a framework for understanding its potential pharmacophoric features. A comparative pharmacophore modeling and QSAR study on substituted 2-aminopyridine derivatives as nitric oxide synthase inhibitors revealed that hydrogen bond acceptor, donor, aliphatic, and aromatic features were crucial for activity. nih.gov

Similarly, a pharmacophore model for aminopyridazine derivatives acting as GABA-A receptor antagonists highlighted the importance of hydrophobicity and aromaticity at specific positions of the aminopyridazine nucleus. dovepress.com For protein kinase inhibitors, a common pharmacophore includes features for hydrogen bonding with the kinase hinge region and hydrophobic interactions in the ATP-binding pocket. nih.govwjgnet.com

Based on these studies, a hypothetical pharmacophore for 4-Pyridinamine, 5-methoxy-2-phenyl- would likely include:

A hydrogen bond donor (the 4-amino group).

A hydrogen bond acceptor (the pyridine nitrogen).

An aromatic/hydrophobic feature (the 2-phenyl group).

A potential hydrophobic or hydrogen bond acceptor feature (the 5-methoxy group).

| Compound Class | Key Pharmacophoric Features | Target | Reference |

| 2-Aminopyridine Derivatives | H-bond acceptor, H-bond donor, aliphatic, aromatic | Nitric Oxide Synthase | nih.gov |

| Aminopyridazine Derivatives | Hydrophobic, aromatic, H-bond donor/acceptor | GABA-A Receptor | dovepress.com |

| Protein Kinase Inhibitors | H-bond acceptor/donor, hydrophobic | Various Kinases | nih.govwjgnet.com |

| Aurora Kinase B Inhibitors | Lipophilic, polar groups, ring nitrogen and carbon atoms | Aurora Kinase B | nih.gov |

Table 4: Key Pharmacophoric Features Identified for Related Compound Classes. This table summarizes common pharmacophoric features from studies on compounds with scaffolds similar to 4-Pyridinamine, 5-methoxy-2-phenyl-.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridinamine Derivatives (In Vitro/Theoretical Contexts)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which molecular properties are important for activity.

Although no QSAR models have been specifically developed for 4-Pyridinamine, 5-methoxy-2-phenyl-, numerous QSAR studies on aminopyridine and related heterocyclic derivatives have been published. For example, a 3D-QSAR study on 4-substituted N-phenylpyrimidin-2-amine derivatives as CDK2/4/6 inhibitors yielded models with good predictive ability, highlighting the importance of steric and electrostatic fields for activity. nih.gov

Another QSAR study on aminopyridazine derivatives as GABA-A receptor antagonists used constitutional, geometrical, and physicochemical descriptors to build a predictive model. dovepress.com In a study of gemini (B1671429) imidazolium (B1220033) surfactants with antifungal activity, a QSAR model was developed using topological descriptors, demonstrating good correlation between the descriptors and the observed activity against Candida albicans. japsonline.com

| Compound Series | Model Type | Key Descriptor Types | Statistical Significance (R²) | Reference |

| 2-Aminopyridine Derivatives | 3D-QSAR | Pharmacophore-based | 0.81 | nih.gov |

| Aminopyridazine Derivatives | 2D-QSAR | Constitutional, geometrical, physicochemical | 0.51 | dovepress.com |

| 4-Substituted N-phenylpyrimidin-2-amines | 3D-QSAR | Steric, electrostatic | 0.71-0.82 | nih.gov |

| Gemini Imidazolium Surfactants | 2D-QSAR | Topological | 0.91 | japsonline.com |

Table 5: Representative QSAR Studies on Related Heterocyclic Compounds. This table provides an overview of the types of QSAR models and their statistical performance for compound classes analogous to 4-Pyridinamine, 5-methoxy-2-phenyl-.

Intermolecular Interactions and Supramolecular Chemistry of 4 Pyridinamine, 5 Methoxy 2 Phenyl and Its Analogues

Hydrogen Bonding Networks in Pyridinamine Assemblies

Hydrogen bonding is a critical directional force in the self-assembly of pyridinamine derivatives. The amino group (-NH₂) on the pyridine (B92270) ring acts as a hydrogen bond donor, while the pyridine nitrogen atom is a hydrogen bond acceptor. This dual functionality allows for the formation of robust and predictable hydrogen-bonding networks, such as dimers and extended chains.

Artificial receptors containing pyridine moieties have been designed to recognize guests through hydrogen bonding. In these systems, the number and placement of nitrogen atoms within a preorganized cleft are crucial for selective binding of molecules like guanidinium (B1211019) and ammonium (B1175870) guests. nih.gov This highlights the importance of complementary hydrogen-bonding sites for molecular recognition. nih.gov

Coordination Chemistry with Metal Centers

The pyridine nitrogen and the exocyclic amino group of pyridinamine derivatives provide excellent coordination sites for a wide variety of metal ions. This has led to the development of a rich coordination chemistry, with applications ranging from catalysis to materials science. jscimedcentral.com

Metal complexes of pyridinamine and its analogues are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. d-nb.infonih.gov For example, a series of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) complexes have been prepared with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, an analogue that acts as a bidentate ligand. d-nb.infonih.govnih.gov These reactions are often carried out in an alcoholic medium, sometimes under reflux, to yield crystalline products. d-nb.infonih.gov

The resulting complexes are characterized using a variety of techniques:

Elemental Analysis confirms the stoichiometric ratio of metal to ligand. jscimedcentral.com

FTIR Spectroscopy is used to identify the coordination sites by observing shifts in the vibrational frequencies of the functional groups (e.g., C=N, N-H) upon complexation. d-nb.infonih.govsciencepublishinggroup.com

UV-Visible Spectroscopy provides information about the electronic transitions within the complex and can help to infer the coordination geometry. d-nb.infonih.gov

NMR Spectroscopy (¹H and ¹³C) reveals details about the ligand environment and can confirm complex formation in solution. d-nb.infonih.gov

Magnetic Susceptibility and Molar Conductance Measurements help to determine the magnetic properties of the complex and whether it behaves as an electrolyte in solution. d-nb.infonih.govsciencepublishinggroup.com

A summary of representative metal complexes with pyridinamine analogues is presented below:

| Metal Ion | Ligand | Coordination Geometry | Reference |

| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | d-nb.infonih.gov |

| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar | d-nb.infonih.gov |

| Zn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | d-nb.infonih.gov |

| Cd(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | d-nb.infonih.gov |

| Sn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | d-nb.infonih.gov |

| Cu(I) | Pyridine | Tetrahedral | jscimedcentral.com |

| Ag(I) | Pyridine | Linear / Square Planar / Tetrahedral | jscimedcentral.com |

Pyridinamine and its analogues can act as monodentate or bidentate ligands. As a monodentate ligand, coordination typically occurs through the more basic pyridine nitrogen atom. jscimedcentral.com When acting as a bidentate ligand, it can form a stable chelate ring by coordinating through both the pyridine nitrogen and the amino group nitrogen. This chelation enhances the stability of the resulting metal complex. d-nb.info

The coordination geometry around the metal center is influenced by several factors, including the size and electronic properties of the metal ion, the steric bulk of the ligand, and the reaction conditions. digitellinc.com Common geometries observed for transition metal complexes with pyridine-type ligands include octahedral, tetrahedral, and square planar. jscimedcentral.comwikipedia.org For instance, Ni(II) complexes can adopt octahedral, square planar, or tetrahedral geometries, while Cu(I) and Ag(I) often form tetrahedral and linear complexes, respectively. jscimedcentral.com In a study of complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, the ligand was found to be bidentate, coordinating through a sulfur atom and an amine group, resulting in tetrahedral geometries for most metals, with the exception of Cu(II) which adopted a square planar structure. d-nb.infonih.govnih.gov

Pi-Stacking and Other Non-Covalent Interactions

In addition to hydrogen bonding and metal coordination, non-covalent interactions such as π-π stacking, C-H···π interactions, and van der Waals forces play a crucial role in the supramolecular assembly of 4-pyridinamine, 5-methoxy-2-phenyl- and its analogues. numberanalytics.commdpi.comresearchgate.net The presence of both a phenyl and a pyridine ring in the molecule makes it particularly susceptible to π-stacking.

These interactions involve the face-to-face or edge-to-face arrangement of aromatic rings and are significant in determining the crystal packing of these molecules. researchgate.netyoutube.com The strength of π-stacking interactions can be modulated by substituents on the aromatic rings. Electron-donating groups (like the methoxy (B1213986) group in 4-pyridinamine, 5-methoxy-2-phenyl-) can increase the electron density of the π-system, influencing its interaction with other aromatic rings. rsc.org In the crystal structure of some pyridinium (B92312) compounds, intermolecular π-π stacking interactions have been observed between adjacent pyridine and phenyl rings with centroid-centroid distances of approximately 3.6 to 3.9 Å. researchgate.net

Theoretical calculations have shown that for the pyridine dimer, the antiparallel-displaced geometry is the most stable, highlighting the importance of dispersion and electrostatic interactions. researchgate.net These weak interactions, when acting cooperatively, can lead to the formation of highly ordered three-dimensional supramolecular architectures. rsc.org

Self-Assembly Principles and Controlled Architecture Formation

The principles of self-assembly govern the spontaneous organization of molecules into well-defined, stable, and non-covalently bonded structures. nih.govfortunejournals.com For 4-pyridinamine, 5-methoxy-2-phenyl- and its analogues, the combination of hydrogen bonding, metal coordination, and π-stacking provides a powerful toolkit for the design and construction of complex supramolecular architectures. nih.gov

By carefully designing the ligand and selecting the appropriate metal ion, it is possible to control the outcome of the self-assembly process to form discrete structures like macrocycles and cages, or extended structures like coordination polymers and metal-organic frameworks (MOFs). nih.gov The geometry of the ligand, including the number and orientation of its binding sites, is a key piece of information that directs the assembly process. nih.govnih.gov

For example, rigid bridging ligands with divergent coordinating units are often used to generate coordination polymers. nih.gov The layer-by-layer (LbL) deposition technique, which utilizes metal-ligand interactions, allows for the precise construction of surface-confined molecular assemblies, where the structure and properties can be programmed by controlling the sequence of deposition. nih.govelsevierpure.com The ability of pyridinamine-based ligands to participate in these controlled assembly processes makes them valuable components in the development of functional materials with applications in areas such as catalysis, sensing, and molecular electronics. nih.gov

Structure Activity Relationship Sar Investigations and Lead Optimization Strategies for 4 Pyridinamine, 5 Methoxy 2 Phenyl Derivatives in Vitro and Theoretical Studies

Systematic Substitution Effects on Biological Activity (In Vitro)

Systematic modifications of the 4-pyridinamine, 5-methoxy-2-phenyl- scaffold have provided valuable insights into the structural requirements for biological activity. Studies on related heterocyclic systems, such as pyridine (B92270) and pyrimidine (B1678525) derivatives, have demonstrated that the nature and position of substituents can dramatically influence their potency. nih.govnih.gov For instance, in a series of novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives, the introduction of different functional groups led to a wide range of anticancer activities. nih.gov

While specific data tables for the systematic substitution of 4-pyridinamine, 5-methoxy-2-phenyl- are not extensively available in the public domain, general principles can be inferred from related structures. For example, in a series of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives, substitutions on the phenyl ring were shown to significantly impact their inhibitory activity against Mnk2, a protein kinase involved in cancer. nih.gov This suggests that similar explorations on the 2-phenyl group of the title compound could yield derivatives with modulated activity.

Interactive Table: Hypothetical Systematic Substitution Effects on a 4-Pyridinamine Core (based on general principles)

| Compound ID | Substitution on Phenyl Ring | Hypothetical Biological Activity (IC50, µM) |

| 1a | H | 10.5 |

| 1b | 4-Cl | 5.2 |

| 1c | 4-OCH3 | 8.9 |

| 1d | 4-NO2 | 15.1 |

| 1e | 3,4-diCl | 2.8 |

Note: This table is illustrative and based on general SAR principles observed in related heterocyclic compounds. Actual data for 4-pyridinamine, 5-methoxy-2-phenyl- derivatives would require specific experimental validation.

Role of the Methoxy (B1213986) and Phenyl Substituents in Modulating Interactions and Activity (In Vitro/Theoretical)

The methoxy and phenyl groups are critical determinants of the biological activity of 4-pyridinamine, 5-methoxy-2-phenyl-. The 5-methoxy group, being an electron-donating group, can influence the electronic properties of the pyridine ring, potentially affecting its interaction with biological targets. researchgate.net In a study of 5-methoxyisatin (B1196686) derivatives, the methoxy group was found to be a key feature for their activity. nih.gov Theoretical studies on related compounds have shown that methoxy groups can participate in hydrogen bonding or occupy hydrophobic pockets within a target protein, thereby enhancing binding affinity.

The 2-phenyl substituent plays a crucial role in defining the steric and hydrophobic interactions of the molecule. Its orientation and substitution pattern can significantly alter the compound's ability to fit into a binding site. In a study on novel amide derivatives of a related pyridine compound, the presence of a 4-methoxyphenyl (B3050149) group at the 2-position of the pyridine ring was found to be important for cytotoxic activity. researchgate.net Molecular modeling studies on other pyridinamine derivatives have often highlighted the importance of the phenyl ring in establishing key hydrophobic and π-stacking interactions with amino acid residues in the active site of target proteins.

Strategies for Enhancing Selectivity and Potency (In Vitro/Theoretical)

The refinement of lead compounds to enhance their selectivity and potency is a central theme in drug discovery. For derivatives of 4-pyridinamine, 5-methoxy-2-phenyl-, several strategies can be envisioned based on established medicinal chemistry principles.

One common approach is to introduce conformational constraints. By locking the molecule into a more rigid conformation that mimics the bioactive conformation, it is possible to increase potency and reduce off-target effects. This can be achieved by incorporating cyclic structures or introducing bulky groups that restrict bond rotation.

Another strategy involves the use of structure-based drug design. If the three-dimensional structure of the biological target is known, computational docking studies can be employed to predict how different analogs of 4-pyridinamine, 5-methoxy-2-phenyl- will bind. This allows for the rational design of modifications that are expected to improve binding affinity and selectivity. For example, in the discovery of Mnk2 inhibitors, molecular modeling was used to guide the synthesis of more potent compounds. nih.gov

Furthermore, modulating the physicochemical properties, such as lipophilicity and aqueous solubility, can significantly impact a compound's pharmacokinetic profile and, consequently, its in vivo efficacy. The introduction of polar functional groups or ionizable moieties can enhance solubility, while fine-tuning lipophilicity can improve membrane permeability.

Applications of 4 Pyridinamine, 5 Methoxy 2 Phenyl in Advanced Research Domains

Molecular Probes for Biochemical Pathways (In Vitro Focus)

The aminopyridine scaffold is a well-established component in the design of fluorescent molecular probes for investigating biochemical systems. The photophysical properties of such compounds, including their fluorescence quantum yield and emission wavelengths, are often highly sensitive to the local environment, such as solvent polarity and the presence of specific biomolecules. nih.gov This sensitivity makes them valuable tools for in vitro studies.

Derivatives of aminopyridines and other amino-substituted heterocyclic compounds have been shown to act as fluorescent probes for nucleic acids. For instance, certain cationic pyridinium-based 4-amino-1,8-naphthalimide (B156640) derivatives exhibit enhanced fluorescence upon binding to DNA, with some showing specificity for particular base pairs. nih.gov The fluorescence of one such derivative was observed to be enhanced 16-fold when bound to double-stranded DNA, highlighting its potential as a spectroscopic probe for nucleic acid structures. nih.gov Similarly, 2,4,5-triaminopyrimidine derivatives have been developed as fluorescent probes to monitor cell viability by interacting with dsDNA in dead cells. rsc.org

The mechanism of action for these probes often involves intercalation into the DNA double helix or binding within its grooves. nih.govrsc.org The changes in the fluorescence properties upon binding can be attributed to the altered microenvironment and restrictions on the intramolecular rotation of the molecule. For 4-Pyridinamine, 5-methoxy-2-phenyl-, the presence of the amino and methoxy (B1213986) groups would likely contribute to its solvatochromic and binding properties, making it a candidate for development into a molecular probe for similar applications.

Table 1: Representative Photophysical Properties of Amino-Substituted Heterocyclic Probes

| Compound Class | Absorption Max (nm) | Emission Max (nm) | Key Feature | Application |

| Cationic Pyridinium (B92312) 4-amino-1,8-naphthalimides | Varies with solvent | Varies with solvent | Fluorescence enhancement/quenching upon binding to nucleotides | DNA/RNA sensing nih.gov |

| 2,4,5-Triaminopyrimidines | ~350-400 | ~450-500 | Environment-sensitive emission | Cell viability monitoring rsc.org |

| P-Rhodamines with cyclic amine moieties | ~770 | ~820 | Near-infrared emission and high photostability | Live-cell imaging nih.gov |

Integration into Advanced Functional Materials

The optoelectronic properties of phenylpyridine derivatives make them promising building blocks for advanced functional materials, particularly in the field of organic electronics. The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) through chemical modification is crucial for their application in devices such as organic light-emitting diodes (OLEDs) and electrochromic materials.

Phenylpyridine-based iridium complexes have been successfully employed as phosphorescent emitters in OLEDs. For example, an iridium complex featuring a (4-(3,5-dimethylphenyl)-2-(m-tolyl)pyridine) ligand has been used to create highly efficient orange phosphorescent OLEDs with a maximum external quantum efficiency of 20.33%. researchgate.net Furthermore, the strategic design of heterocyclic emitters containing phenophosphazinine has led to the development of high-performance pure-blue OLEDs with an external quantum efficiency of 37.6%. nih.gov The 4-Pyridinamine, 5-methoxy-2-phenyl- structure could potentially be integrated into such metal complexes or used as a host material in OLEDs.

In the realm of electrochromic materials, donor-acceptor conjugated polymers are of great interest. The synthesis of copolymers incorporating quinoxalino[2′,3′:9,10]phenanthro[4,5-abc]phenazine as an acceptor and various donor units has yielded materials with good solubility, distinct redox peaks, and significant electrochromic switching properties. mdpi.com These polymers exhibit changes in their absorption spectra upon the application of an electrical potential, leading to a visible color change. The electron-rich nature of 4-Pyridinamine, 5-methoxy-2-phenyl- suggests it could function as a donor moiety in similar donor-acceptor systems.

Table 2: Performance of Phenylpyridine-type Materials in Organic Electronics

| Material Type | Application | Key Performance Metric |

| (4-(3,5-dimethylphenyl)-2-(m-tolyl)pyridine)-based Iridium Complex | Orange Phosphorescent OLED | External Quantum Efficiency: 20.33% researchgate.net |

| Heterocyclic Phenophosphazinine Emitter | Pure-Blue OLED | External Quantum Efficiency: 37.6% nih.gov |

| Donor-Acceptor Electrochromic Copolymer | Electrochromic Device | Coloration Efficiency: up to 513 cm²/C mdpi.com |

Catalysis and Photoreactivity Studies

The photoreactive nature of aminopyridine derivatives has been demonstrated in studies on their photocatalytic degradation. For instance, the degradation of 2-amino-5-chloropyridine (B124133) can be achieved through direct photolysis or photocatalysis using titanium dioxide. researchgate.netresearchgate.net These studies indicate that the pyridine (B92270) ring can be broken down under UV irradiation, a process that involves the formation of various intermediates.

A key aspect of photoreactivity in compounds like 4-Pyridinamine, 5-methoxy-2-phenyl- is the potential for photoinduced electron transfer (PET). In related compounds like 4-dimethylaminopyridines, the dimethylamino group acts as an electron donor and the pyridine ring as an electron acceptor. researchgate.net This intramolecular charge transfer character is fundamental to their photophysical properties and can be exploited in photocatalysis. Upon absorption of light, an electron can be transferred from the electron-rich amino-phenyl moiety to an acceptor molecule, initiating a catalytic cycle.

While direct catalytic applications of 4-Pyridinamine, 5-methoxy-2-phenyl- have not been extensively reported, its structural features suggest potential in this area. The amino and methoxy groups enhance the electron density of the molecule, which could facilitate its role as a cocatalyst or a photosensitizer in various chemical transformations.

Table 3: Research Findings in Photoreactivity of Aminopyridine Derivatives

| Compound | Study Type | Key Finding |

| 2-Amino-5-chloropyridine | Photocatalytic Degradation | Degradation of the pyridine moiety in the presence of TiO₂ and UV light. researchgate.netresearchgate.net |

| 4-Dimethylaminopyridines | Photophysical Study | Exhibit solvent-dependent dual fluorescence indicative of photoinduced intramolecular electron transfer. researchgate.net |

Chromatographic Separation and Purification Methodologies for 4 Pyridinamine, 5 Methoxy 2 Phenyl in Research

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of organic compounds. For a substituted aminopyridine like 4-Pyridinamine, 5-methoxy-2-phenyl-, developing a robust HPLC method is crucial for assessing its purity. Method development typically involves the systematic optimization of several parameters to achieve a good resolution, peak shape, and a reasonable analysis time.

A common starting point for method development is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For aminopyridine derivatives, C18 columns are frequently employed. cmes.org The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. cmes.orghelixchrom.com The choice of buffer and its pH can significantly influence the retention and peak shape of basic compounds like aminopyridines. A phosphate (B84403) buffer at a pH around 7.0 has been used for the separation of aminopyridine isomers, which could be a suitable starting point for 4-Pyridinamine, 5-methoxy-2-phenyl-. cmes.org

Optimization of the HPLC method would involve adjusting the gradient of the organic modifier, the flow rate, and the column temperature. For instance, a gradient elution, where the concentration of the organic solvent is increased over time, is often necessary to elute all components of a complex mixture with good resolution. The detection wavelength is another critical parameter; for aromatic compounds like the target molecule, UV detection is typically used, and the optimal wavelength can be determined by acquiring a UV spectrum of the compound. For similar aminopyridines, detection wavelengths around 250 nm to 280 nm have been reported to be effective. cmes.orgnih.gov

The validation of the developed HPLC method would then be performed to ensure its reliability, typically including assessments of linearity, precision, accuracy, and robustness, as demonstrated in the analysis of other amino-aromatic compounds. helixchrom.com

Table 1: Exemplary HPLC Parameters for Analysis of Aminopyridine Derivatives

| Parameter | Typical Conditions |

|---|---|

| Column | C18, C8 |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer (e.g., Phosphate, Formate) |

| Detection | UV at 250-280 nm |

| Flow Rate | 0.5-1.5 mL/min |

| Temperature | Ambient to 40°C |

| Injection Volume | 5-20 µL |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster separations, and increased sensitivity compared to traditional HPLC. While specific UPLC methods for 4-Pyridinamine, 5-methoxy-2-phenyl- are not widely documented, the principles of UPLC can be readily applied.

The enhanced resolving power of UPLC is particularly advantageous for separating the target compound from closely related impurities, such as isomers or by-products from the synthesis. The transition from an HPLC to a UPLC method would involve using a UPLC-specific column and a system capable of handling the higher backpressures generated. The mobile phase composition would likely be similar to that used in HPLC, but the gradient times and flow rates would be significantly reduced, leading to a much shorter analysis time. For instance, UPLC analysis has been shown to significantly reduce analysis times, with separations often completed in a fraction of the time required for HPLC. acs.org

Preparative Chromatography for Compound Isolation and Purification

For the isolation of 4-Pyridinamine, 5-methoxy-2-phenyl- in quantities sufficient for further research, preparative chromatography is the method of choice. This technique is essentially a scaled-up version of analytical HPLC, designed to purify larger amounts of material. The goal is to separate the desired compound from unreacted starting materials, reagents, and by-products.

The development of a preparative method starts with an optimized analytical HPLC separation. The conditions from the analytical scale are then transferred to a larger-diameter column packed with a stationary phase of a similar chemistry but often with a larger particle size to reduce backpressure. The mobile phase composition and gradient profile are adjusted to maximize throughput while maintaining adequate separation.

Flash chromatography is another common preparative technique, particularly for initial purification steps. mdpi.com It utilizes a lower pressure than preparative HPLC and is often performed with silica (B1680970) gel as the stationary phase. A solvent system is chosen based on preliminary analysis by thin-layer chromatography (TLC). For pyridine (B92270) derivatives, solvent systems such as ethyl acetate/hexanes are commonly used. mdpi.com

Counter-current chromatography is a liquid-liquid purification technique that avoids solid stationary phases and can be particularly useful for polar compounds that may adsorb irreversibly to silica gel. This method has been successfully applied to the separation of novel pyridine derivatives. nih.gov

Table 2: Comparison of Preparative Chromatography Techniques

| Technique | Stationary Phase | Pressure | Typical Scale |

|---|---|---|---|

| Preparative HPLC | Reversed-phase (C18), Normal-phase (Silica) | High | Milligrams to grams |

| Flash Chromatography | Silica Gel, Alumina | Low to Medium | Milligrams to kilograms |

| Counter-Current Chromatography | Liquid (no solid support) | Low | Milligrams to grams |

Hyphenated Techniques (e.g., LC-MS) for Purity and Identity Confirmation

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the unambiguous identification and purity assessment of synthesized compounds. By coupling the separation power of LC with the detection and structural elucidation capabilities of MS, researchers can confirm the molecular weight of 4-Pyridinamine, 5-methoxy-2-phenyl- and gain insights into its structure.

In an LC-MS analysis, the eluent from the HPLC or UPLC column is directed into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like pyridine derivatives as it is a soft ionization method that typically produces the protonated molecular ion [M+H]+. nih.gov This allows for the direct determination of the molecular weight.

For purity confirmation, the total ion chromatogram (TIC) can be used to assess the presence of any impurities. If impurities are detected, their mass-to-charge ratio (m/z) can be determined from their respective mass spectra, providing clues to their identity. Tandem mass spectrometry (MS/MS) can further be employed to fragment the parent ion and obtain structural information, which is particularly useful for distinguishing between isomers that may have identical molecular weights but different structures. nih.govnih.gov The use of MS-compatible mobile phase additives, such as formic acid or ammonium (B1175870) formate, is crucial for successful LC-MS analysis. sielc.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-Pyridinamine, 5-methoxy-2-phenyl-?

- Methodological Answer : The synthesis typically involves oxidation, reduction, and substitution reactions. For example:

- Oxidation : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under controlled pH and temperature conditions to introduce hydroxyl or carbonyl groups.

- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce intermediates to amines or alcohols.

- Substitution : Sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) for nucleophilic displacement of halides or other leaving groups.

Purification often involves recrystallization or column chromatography .

Q. Which spectroscopic techniques are routinely used to characterize 4-Pyridinamine derivatives?

- Methodological Answer : Key techniques include:

- HPLC : For purity assessment and separation of intermediates.

- FTIR : To identify functional groups (e.g., methoxy, amine).

- NMR (¹H/¹³C) : For structural elucidation, particularly to confirm substitution patterns on the pyridine and phenyl rings.

- Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns .

Q. How is the compound screened for preliminary biological activity?

- Methodological Answer : In vitro assays are standard:

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates.

- Antimicrobial Activity : Disk diffusion or microdilution methods against bacterial/fungal strains.

- Cytotoxicity : MTT or SRB assays on cancer cell lines.

Positive controls (e.g., known inhibitors) and dose-response curves are critical for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Methodological Answer : Key factors include:

- Temperature Control : Lower temperatures reduce side reactions (e.g., over-oxidation).

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) for selective reductions.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities and adjust stoichiometry .

Q. What strategies resolve structural ambiguities in derivatives with conflicting spectroscopic data?

- Methodological Answer :

- X-ray Crystallography : Definitive determination of crystal packing and stereochemistry (e.g., resolving methoxy group orientation) .

- Computational Modeling : DFT calculations to predict NMR/IR spectra and compare with experimental data.

- Isotopic Labeling : ²H or ¹³C labeling to trace reaction pathways and confirm substitution sites .

Q. How can the compound’s mechanism of action as an enzyme inhibitor be elucidated?

- Methodological Answer :

- Kinetic Studies : Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive).

- Docking Simulations : Molecular docking (e.g., AutoDock) to predict binding interactions with active sites.

- Site-Directed Mutagenesis : Modify enzyme residues to identify critical binding regions .

Q. What are the best practices for handling contradictory biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line specificity).

- Dose-Response Replication : Validate activity across multiple concentrations and biological replicates.

- Structural-Activity Relationship (SAR) : Synthesize analogs to isolate functional group contributions .

Safety and Compliance

Q. What safety protocols are recommended for handling reactive intermediates during synthesis?

- Methodological Answer :

- Waste Segregation : Separate halogenated byproducts (e.g., chlorinated intermediates) for specialized disposal .

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods for air-sensitive reactions.

- Emergency Neutralization : Sodium bicarbonate for acid spills; sand for solvent fires .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.